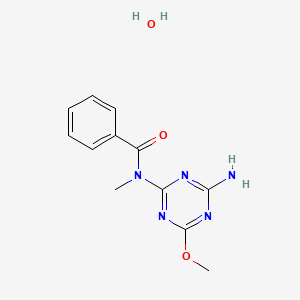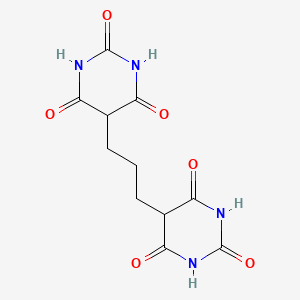
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione)
Vue d'ensemble
Description
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione), also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and carbonic anhydrase, which are involved in energy metabolism and pH regulation, respectively.
Biochemical and Physiological Effects:
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can induce apoptosis in cancer cells and inhibit the growth of bacteria. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to have an effect on the central nervous system, with studies indicating that it can act as a sedative and anticonvulsant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione). One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy and safety. Additionally, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) could be further studied for its potential as a catalyst in organic reactions and as a ligand in coordination chemistry. Further research is also needed to better understand the mechanism of action of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) and its effects on various biochemical pathways.
Applications De Recherche Scientifique
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can also be used as a catalyst in organic reactions and as a ligand in coordination chemistry. Furthermore, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-[3-(2,4,6-trioxo-1,3-diazinan-5-yl)propyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6/c16-6-4(7(17)13-10(20)12-6)2-1-3-5-8(18)14-11(21)15-9(5)19/h4-5H,1-3H2,(H2,12,13,16,17,20)(H2,14,15,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQUGWNLWNYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(=O)NC1=O)CC2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




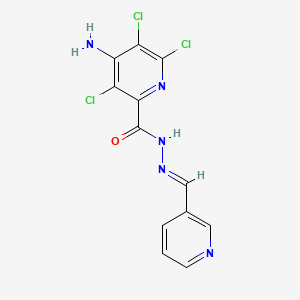

![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
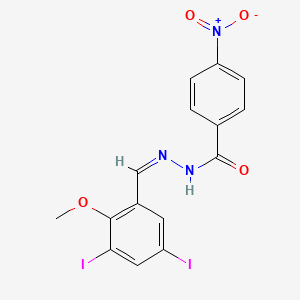
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
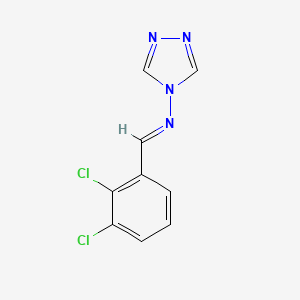
![N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855617.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)
![3-fluoro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B3855646.png)
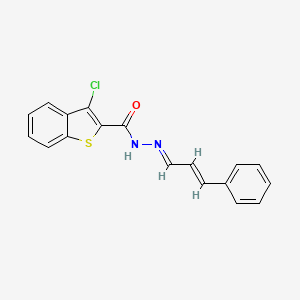

![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
